2-[5-(2-Pyridyl)-2-thienyl]pyridine
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Overview
Description
2-[5-(2-Pyridyl)-2-thienyl]pyridine is a heterocyclic compound that features both pyridine and thiophene rings
Preparation Methods
The synthesis of 2-[5-(2-Pyridyl)-2-thienyl]pyridine typically involves cross-coupling reactions. One common method is the Suzuki–Miyaura coupling, which uses palladium catalysts to facilitate the reaction between boron reagents and halides . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol. Industrial production methods may involve similar cross-coupling techniques but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[5-(2-Pyridyl)-2-thienyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
2-[5-(2-Pyridyl)-2-thienyl]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[5-(2-Pyridyl)-2-thienyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity . This interaction can modulate various biochemical pathways, making it a valuable tool in both research and therapeutic applications.
Comparison with Similar Compounds
2-[5-(2-Pyridyl)-2-thienyl]pyridine can be compared to other heterocyclic compounds such as:
Pyridine: A simpler structure with a single nitrogen atom in the ring.
Thiophene: A sulfur-containing heterocycle that is structurally similar but lacks the pyridine ring.
Bipyridine: Contains two pyridine rings and is commonly used as a ligand in coordination chemistry.
The uniqueness of this compound lies in its combination of pyridine and thiophene rings, which imparts distinct chemical and physical properties, making it versatile for various applications.
Properties
CAS No. |
35299-68-4 |
---|---|
Molecular Formula |
C14H10N2S |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
2-(5-pyridin-2-ylthiophen-2-yl)pyridine |
InChI |
InChI=1S/C14H10N2S/c1-3-9-15-11(5-1)13-7-8-14(17-13)12-6-2-4-10-16-12/h1-10H |
InChI Key |
NIJMGWPTVYSTCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)C3=CC=CC=N3 |
solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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